1-[(2-fluorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide
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Overview
Description
1-[(2-Fluorophenyl)methanesulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C21H25FN2O4S. This compound is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, and a piperidine ring, making it a molecule of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-[(2-fluorophenyl)methanesulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the fluorophenyl and methanesulfonyl groups. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions where a fluorine atom is introduced to the phenyl ring.
Attachment of the Methanesulfonyl Group: This can be done using sulfonylation reactions with methanesulfonyl chloride in the presence of a base.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[(2-Fluorophenyl)methanesulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfonyl and fluorophenyl groups.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methanesulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorophenyl and methanesulfonyl groups can interact with enzymes or receptors, modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives and sulfonyl-containing molecules. Compared to these compounds, 1-[(2-fluorophenyl)methanesulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide may offer unique properties such as enhanced binding affinity or selectivity due to the presence of the fluorophenyl group. Examples of similar compounds include:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with antibacterial activity.
Various indole derivatives: Known for their diverse biological activities.
Properties
Molecular Formula |
C20H23FN2O3S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23FN2O3S/c1-15-5-4-7-18(13-15)22-20(24)16-9-11-23(12-10-16)27(25,26)14-17-6-2-3-8-19(17)21/h2-8,13,16H,9-12,14H2,1H3,(H,22,24) |
InChI Key |
NYNVRTSHENTMPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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